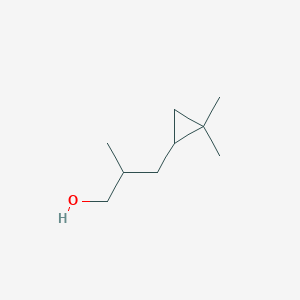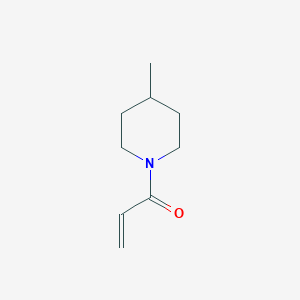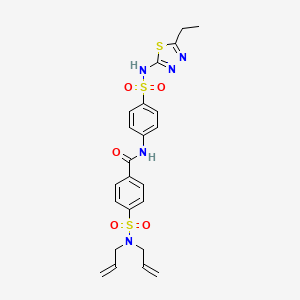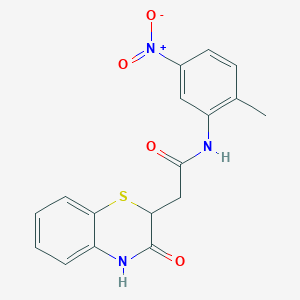
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the formation of the triazole ring via a [3+2] cycloaddition reaction. Starting from a suitable alkyne and azide, the reaction conditions often require a copper(I) catalyst in an appropriate solvent under controlled temperatures.
Industrial Production Methods: : On an industrial scale, the synthesis may be optimized using continuous flow chemistry techniques, which enhance reaction efficiency and product yield. Key steps include purification through column chromatography and crystallization to ensure high purity.
化学反应分析
Types of Reactions: : The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : For example, it can be oxidized using reagents such as m-chloroperoxybenzoic acid, while reduction might involve hydrogenation under palladium catalysts.
Major Products: : Oxidation typically yields the corresponding oxides, while reduction results in the formation of the reduced triazole derivatives.
科学研究应用
Chemistry: : In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable in click chemistry applications.
Biology and Medicine: : In biological studies, it shows promise as a pharmaceutical candidate due to its potential inhibitory effects on specific enzymes or receptors. Studies may explore its role in modulating biological pathways.
Industry: : In industrial applications, it might serve as an intermediate in the synthesis of polymers or as a stabilizer in certain formulations.
5. Mechanism of Action: The mechanism by which 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding may inhibit or modulate the activity of these targets, impacting various biochemical pathways.
相似化合物的比较
Uniqueness: : Compared to other compounds in its class, this molecule stands out due to its methoxymethyl group, which confers specific electronic and steric properties.
Similar Compounds: : Similar compounds include other triazole derivatives and pyrrolidine carboxamides. Examples are 4-(phenylmethyl)-1H-1,2,3-triazole and N-(4-phenylbutyl)pyrrolidine-1-carboxamide.
This article offers an exploration into the complex world of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide, highlighting its synthesis, reactions, and applications, as well as comparing it to its chemical relatives.
属性
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-25-14-16-12-23(21-20-16)17-9-11-22(13-17)18(24)19-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,12,17H,5,8-11,13-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTCTHVNODEGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2575212.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2575218.png)
![2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2575219.png)
![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)


![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-propylcarbamate](/img/structure/B2575229.png)


![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)
